molecular formula C12H20N2O2 B6641651 N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide

Cat. No. B6641651
M. Wt: 224.30 g/mol
InChI Key: HEPZRKFHGMMPCL-UHFFFAOYSA-N
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Description

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide, also known as C-DIM12, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2003 by researchers at the University of Arizona, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of a protein called STAT3. STAT3 is a transcription factor that plays a role in cell proliferation and survival, and it is often overexpressed in cancer cells. By inhibiting STAT3, N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting STAT3, it has been shown to inhibit the expression of other proteins involved in cell proliferation and survival, such as c-Myc and Bcl-2. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. In addition, it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. One limitation of using N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different types of cancer cells.

Future Directions

There are several future directions for research on N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide. One area of research is to further investigate its mechanism of action and how it interacts with other proteins involved in cell proliferation and survival. Another area of research is to explore its potential use in combination with other chemotherapy drugs to enhance their effectiveness. Finally, researchers may also investigate its potential use in treating other diseases, such as inflammation and autoimmune disorders.

Synthesis Methods

The synthesis of N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide involves several steps, including the reaction of 1,4-dimethyl-2-pentene with nitric acid to form 4,4-dimethyl-2-nitropentane. This compound is then reduced with zinc and acetic acid to form 4,4-dimethyl-2-pentanone. The final step involves the reaction of 4,4-dimethyl-2-pentanone with pyrrole-2-carboxylic acid to form N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide.

Scientific Research Applications

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the effectiveness of chemotherapy drugs. In addition, N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide has been studied for its potential use in treating other diseases, such as inflammation and autoimmune disorders.

properties

IUPAC Name

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)7-9(8-15)14-11(16)10-5-4-6-13-10/h4-6,9,13,15H,7-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPZRKFHGMMPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CO)NC(=O)C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide

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